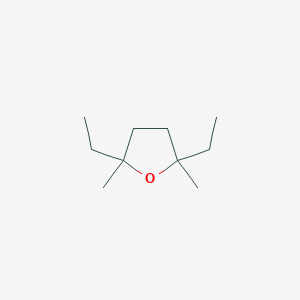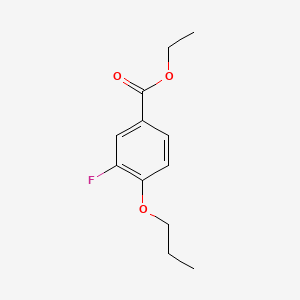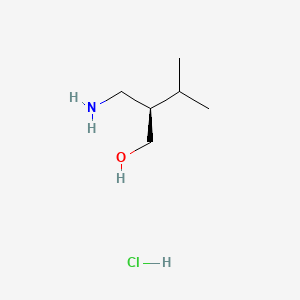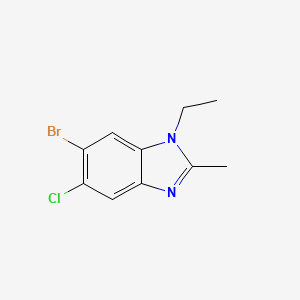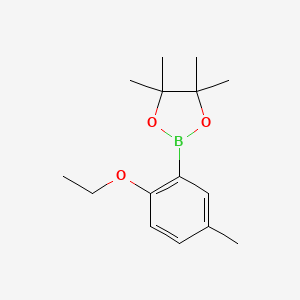
2-Iodophen-3,4,5,6-D4-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Iodophen-3,4,5,6-D4-OL, also known as 2-iodophenol-3,4,5,6-D4, is an aromatic organic compound with the molecular formula C6H5IO. It is a deuterated form of 2-iodophenol, where the hydrogen atoms at positions 3, 4, 5, and 6 are replaced with deuterium. This compound is a pale yellow solid that melts near room temperature .
Méthodes De Préparation
2-Iodophen-3,4,5,6-D4-OL can be synthesized through several methods. One common method involves the treatment of 2-chloromercuriphenol with iodine, resulting in the formation of 2-iodophenol . The reaction can be represented as follows:
ClHgC6H4OH+I2→IC6H4OH+HgCl
Another method involves the direct reaction of phenol with iodine, which produces a mixture of 2-iodo and 4-iodo derivatives . Industrial production methods typically involve these reactions under controlled conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
2-Iodophen-3,4,5,6-D4-OL undergoes various chemical reactions, including:
Substitution Reactions: The iodine substituent can be replaced by other groups through coupling reactions. For example, it can undergo Suzuki coupling to form biaryl compounds.
Oxidation Reactions: The hydroxyl group can be oxidized to form quinones.
Reduction Reactions: The iodine substituent can be reduced to form phenol.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction .
Applications De Recherche Scientifique
2-Iodophen-3,4,5,6-D4-OL has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including heterocycles and biaryl compounds.
Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mécanisme D'action
The mechanism of action of 2-Iodophen-3,4,5,6-D4-OL involves its interaction with molecular targets through its iodine and hydroxyl groups. The iodine substituent can participate in halogen bonding, while the hydroxyl group can form hydrogen bonds. These interactions can influence the compound’s reactivity and binding affinity to various targets, including enzymes and receptors .
Comparaison Avec Des Composés Similaires
2-Iodophen-3,4,5,6-D4-OL can be compared with other similar compounds, such as:
2-Iodophenol: The non-deuterated form, which has similar chemical properties but different isotopic composition.
3-Iodophenol: An isomer with the iodine substituent at the 3-position.
4-Iodophenol: An isomer with the iodine substituent at the 4-position.
2-Fluorophenol: A compound with a fluorine substituent instead of iodine.
2-Chlorophenol: A compound with a chlorine substituent instead of iodine.
2-Bromophenol: A compound with a bromine substituent instead of iodine.
The uniqueness of this compound lies in its deuterated nature, which can provide insights into reaction mechanisms and kinetic isotope effects in various chemical and biological processes.
Propriétés
Formule moléculaire |
C6H5IO |
|---|---|
Poids moléculaire |
224.03 g/mol |
Nom IUPAC |
2,3,4,5-tetradeuterio-6-iodophenol |
InChI |
InChI=1S/C6H5IO/c7-5-3-1-2-4-6(5)8/h1-4,8H/i1D,2D,3D,4D |
Clé InChI |
KQDJTBPASNJQFQ-RHQRLBAQSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])O)I)[2H])[2H] |
SMILES canonique |
C1=CC=C(C(=C1)O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(15R)-5-chloro-15-methyl-11-thia-6,14,17-triazatetracyclo[8.8.0.02,7.012,18]octadeca-1(10),2(7),3,5,8,12(18)-hexaen-13-one](/img/structure/B14020988.png)
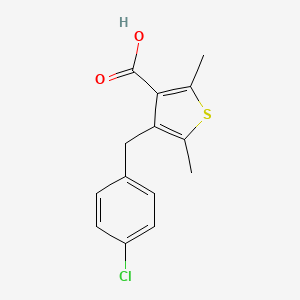

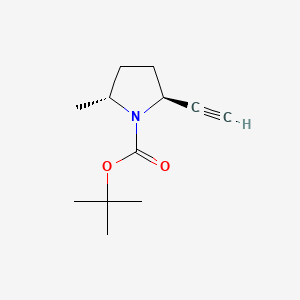


![5-Methyl-4-[(E)-(4-methyl-3-nitrophenyl)diazenyl]-2-(pyridine-4-carbonyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14021025.png)
